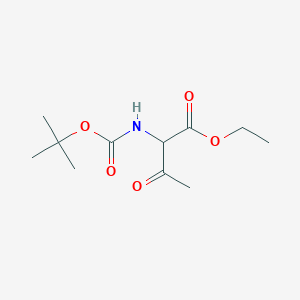

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is a chemical compound with the molecular formula C11H16N2O5 . It has an average mass of 256.255 Da and a monoisotopic mass of 256.105927 Da .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) .Chemical Reactions Analysis

The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, showcases the synthesis of a wide array of trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, through rhodium(II) or copper(II) catalyzed reactions. This illustrates the compound's critical role in creating structurally diverse molecules for potential applications in medicinal chemistry and materials science (Honey et al., 2012).

Advanced Synthesis Techniques

Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is utilized as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. Its ease of preparation and the possibility of recovery and reuse make it an environmentally friendly alternative to traditional coupling agents, highlighting its significance in peptide synthesis and pharmaceutical research (Thalluri et al., 2013).

Antimicrobial Polymer Functions

The compound's derivates are used in synthesizing poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, demonstrating antimicrobial potential towards Staphylococcus aureus. This application underscores the compound's role in developing new materials with inherent antimicrobial properties, relevant for medical devices and coatings (Waschinski & Tiller, 2005).

Gastroprotective Activity

Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, derived from related chemical manipulations, has been studied for its gastroprotective effect against ethanol-induced gastric mucosal ulcer in rats. This research highlights the potential therapeutic applications of compounds derived from Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate in treating gastric ulcers and related conditions (Halabi et al., 2014).

Environmental Applications

The evaluation of ethyl tert-butyl ether (ETBE) biodegradation in a contaminated aquifer suggests the environmental relevance of derivatives of this compound. This work underscores the importance of understanding and enhancing the biodegradation processes for environmental remediation and the management of organic pollutants (Bombach et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is a complex organic compound. It’s known that similar compounds are often used in biochemical research as derivatives of amino acids .

Mode of Action

It’s known that such compounds often interact with their targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules .

Biochemical Pathways

Similar compounds are known to play roles in various biochemical processes, including protein synthesis and metabolism .

Pharmacokinetics

Similar compounds are often well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds are known to cause changes in the structure and function of target molecules, leading to various physiological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, temperature can affect the rate of reaction and stability of the compound . Moreover, the presence of other substances in the environment can also influence the compound’s action .

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-6-16-9(14)8(7(2)13)12-10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUBCKVPNJDKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2771402.png)

![Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2771404.png)

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2771405.png)

![N-(sec-butyl)-3-[1-{[2-(diethylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2771407.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)

![methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2771414.png)